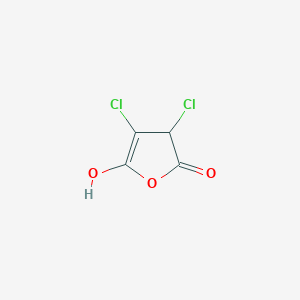

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dichloro-5-hydroxyfuran-2(5H)-one is an organic compound with the chemical formula C5H3Cl3O3. It is a derivative of furanone, characterized by the presence of chlorine atoms and a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-hydroxyfuran-2(5H)-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorofuran-2(5H)-one with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized furanones .

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Intermediate in Organic Synthesis :

- 3,4-Dichloro-5-hydroxyfuran-2(5H)-one serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its structural properties make it a versatile building block for creating more complex molecules.

-

Reactivity Studies :

- The compound's ability to undergo various reactions, such as hydrolysis and substitution with nucleophiles, makes it valuable for studying reaction mechanisms in organic chemistry.

Biology

- Antimicrobial Properties :

- Interaction with Biological Molecules :

Medicine

- Potential Anticancer Agent :

-

Carcinogenicity Concerns :

- Despite its potential therapeutic uses, the compound is classified under Group 2B by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans based on animal studies . This classification necessitates caution in its application and further investigation into its safety profile.

Industry

- Production of Specialty Chemicals :

- In industrial settings, this compound is used as a precursor for producing specialty chemicals, including polymers and resins.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of derivatives derived from this compound against Staphylococcus aureus and other pathogenic bacteria. Results indicated significant inhibitory effects at varying concentrations, suggesting potential for development into new antimicrobial therapies .

Anticancer Research

Research involving the treatment of murine colon cancer cell lines with derivatives of this compound demonstrated cytotoxic effects at nanomolar concentrations. These findings highlight the need for further exploration into its mechanisms of action and therapeutic potential against cancer .

Wirkmechanismus

The mechanism of action of 3,4-dichloro-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the formation of reactive oxygen species that can induce cellular damage or apoptosis in certain biological systems. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules and disrupt normal cellular functions .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-5-hydroxyfuran-2(5H)-one can be compared with other similar compounds, such as:

3,4-Dichloro-5-methoxyfuran-2(5H)-one: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.

3,4-Dibromo-5-hydroxyfuran-2(5H)-one:

3,4-Dichloro-5-aminofuran-2(5H)-one: The amino group introduces new possibilities for chemical modifications and biological activity

Biologische Aktivität

3,4-Dichloro-5-hydroxyfuran-2(5H)-one (3,4-DCHF) is a chlorinated derivative of furanone, notable for its significant biological activity, particularly as a potential genotoxic agent. This article explores its biological properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

3,4-DCHF has the molecular formula C₄H₂Cl₂O₃ and a molecular weight of approximately 168.96 g/mol. Its unique structure features two chlorine atoms at the 3 and 4 positions and a hydroxyl group at the 5 position of the furan ring. This configuration contributes to its electrophilic nature, making it highly reactive with various biological molecules.

Genotoxicity

Research indicates that 3,4-DCHF can interact with cellular components, leading to DNA damage. In vitro studies have demonstrated that it can react with serum proteins, forming products classified as genotoxic. Such interactions raise concerns regarding its potential to induce mutations in DNA, which is critical for understanding its role in cancer research and toxicology .

Table 1: Summary of Genotoxic Effects of 3,4-DCHF

Antimicrobial Properties

3,4-DCHF exhibits antimicrobial activity against various microorganisms. Studies have shown that it can inhibit the growth of Salmonella typhimurium and biofilm formation by Bacillus subtilis. The mechanism appears to involve interactions with regulatory proteins that control bacterial growth .

Table 2: Antimicrobial Activity of 3,4-DCHF

The biological activity of 3,4-DCHF is primarily attributed to its ability to form reactive intermediates that can interact with nucleophilic sites in biomolecules. This reactivity leads to:

- DNA Damage : Induction of mutations through adduct formation.

- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor progression.

- Cytotoxic Effects : Selective toxicity against cancer cells while sparing normal cells.

Case Studies

- Mutagenicity Studies : A study demonstrated that exposure to 3,4-DCHF resulted in significant mutagenic effects in model organisms. This highlights the compound's potential risks associated with environmental exposure .

- Antitubercular Activity : Derivatives of 3,4-DCHF have shown synergistic effects when combined with established antitubercular drugs like rifampicin. This suggests potential applications in treating resistant strains of Mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

3,4-dichloro-5-hydroxy-3H-furan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h1,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQVNOXMCCLNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(OC1=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.